
Fmoc-Gly-Phe-OH
Übersicht
Beschreibung
Fmoc-Gly-Phe-OH is a dipeptide derivative consisting of glycine (Gly) and phenylalanine (Phe) residues, with the N-terminal α-amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is widely used in solid-phase peptide synthesis (SPPS) due to the Fmoc group’s stability under basic conditions and ease of removal with piperidine . The structure is characterized by the Fmoc group (C₁₅H₁₃O₂), Gly (C₂H₅NO₂), and Phe (C₉H₁₁NO₂), resulting in the molecular formula C₂₆H₂₄N₂O₅ and a molecular weight of 444.48 g/mol.
Synthesis typically involves coupling Fmoc-Gly-OH to resin-bound Phe using activating agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in solvents such as DMF or DCM . Purification via HPLC ensures high purity (>95%), critical for pharmaceutical applications .
Vorbereitungsmethoden
Solid-Phase Peptide Synthesis (SPPS)
General Workflow
SPPS remains the gold standard for synthesizing Fmoc-protected dipeptides. The process involves sequential coupling of Fmoc-amino acids to a resin-bound growing peptide chain, followed by Fmoc deprotection. For Fmoc-Gly-Phe-OH, the synthesis typically follows these steps:
-
Resin Activation : A Wang or Rink amide resin is swelled in dimethylformamide (DMF) for 30 minutes .
-
First Amino Acid Attachment : Fmoc-Phe-OH is coupled to the resin using a 3:1 molar ratio of coupling reagents (e.g., DIC/OxymaPure) in DMF for 1 hour at room temperature .
-
Fmoc Deprotection : The Fmoc group is removed using 20% piperidine in DMF (1 × 1 min, 1 × 7 min) .
-
Second Coupling : Fmoc-Gly-OH is coupled under identical conditions, followed by final deprotection and cleavage from the resin using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) .
Table 1: Representative Coupling Conditions for this compound Synthesis
Step | Reagents & Ratios | Solvent | Time | Temperature |
---|---|---|---|---|
Phe Attachment | Fmoc-Phe-OH:DIC:OxymaPure (1:1:1, 3.0 eq) | DMF | 1 hr | RT |
Gly Coupling | Fmoc-Gly-OH:DIC:OxymaPure (1:1:1, 3.0 eq) | DMF | 1 hr | RT |
Deprotection | 20% Piperidine/DMF | DMF | 8 min | RT |
Critical Parameters
-
Coupling Efficiency : Incomplete coupling leads to deletion peptides. Studies show that pre-activating Fmoc-Gly-OH for 1 minute before resin addition improves yields to >98% .
-
Temperature Effects : Elevated temperatures (45°C) during coupling reduce reaction time but may increase epimerization risk .
Solution-Phase Synthesis
Stepwise Assembly
Solution-phase synthesis is preferred for small-scale production. The protocol involves:
-
Fmoc Protection : Glycine is protected with Fmoc-Cl in a biphasic system (water/dichloromethane) at pH 8–9.
-
Peptide Bond Formation : Fmoc-Gly-OH is activated with DIC/OxymaPure and reacted with H-Phe-OH in DMF.
-
Deprotection & Isolation : The Fmoc group is removed with piperidine, and the product is purified via reverse-phase HPLC.
Challenges
-
Racemization : Solution-phase methods exhibit higher racemization rates (5–10%) compared to SPPS (<1%) due to prolonged exposure to basic conditions .
-
Solvent Choice : DMF ensures solubility but requires stringent removal to meet pharmaceutical standards.
Industrial-Scale Production
Automated Synthesizers
Industrial facilities employ continuous-flow systems with in-line analytics to monitor coupling efficiency. Key features include:
-
High-Throughput Reactors : Capable of producing >1 kg batches with >95% purity.
-
Green Chemistry Adaptations : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact .
Cost Optimization
-
Reagent Recycling : DIC and OxymaPure are recovered via distillation, cutting costs by 30% .
-
Resin Reuse : Functionalized resins are regenerated using TFA/ethanol washes, enabling 5–7 synthesis cycles.
Optimization Strategies
Coupling Reagent Screening
A 2023 study compared coupling agents for this compound synthesis:
Table 2: Coupling Reagent Impact on Yield
Reagent System | Yield (%) | Purity (%) |
---|---|---|
DIC/OxymaPure | 92 | 98 |
HBTU/DIEA | 85 | 95 |
COMU/DIPEA | 88 | 97 |
DIC/OxymaPure outperformed others due to reduced racemization and faster activation .
Temperature and Time Gradients
-
45°C Coupling : Reduced reaction time by 40% but increased epimerization to 2.5% .
-
Extended Deprotection : Piperidine exposure beyond 10 minutes degraded the resin backbone .
Analytical and Purification Methods
HPLC Analysis
-
Method : C18 column, gradient 5–60% acetonitrile/water (+0.1% TFA) over 20 minutes.
-
Retention Time : this compound elutes at 12.3 minutes under these conditions .
Lyophilization
Post-cleavage, the crude peptide is lyophilized to a white powder, achieving >99% solvent removal.
Analyse Chemischer Reaktionen
Types of Reactions:
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF).
Coupling Reactions: The compound can undergo further peptide coupling reactions to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Piperidine in DMF is commonly used for Fmoc group removal.
Coupling: DCC and DMAP in THF are used for coupling reactions.
Major Products:
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Gly-Phe-OH serves as a crucial building block in SPPS, where the Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a protective moiety. This allows for sequential coupling and deprotection cycles essential for constructing peptides with specific amino acid sequences. The efficiency of SPPS using Fmoc chemistry enables the synthesis of complex peptides that are vital for understanding biological processes and developing therapeutic agents .
Drug Development
Peptide-Based Therapeutics
The incorporation of this compound in peptide-based drug candidates enhances their bioavailability and stability. Researchers have utilized this tripeptide to create inhibitors or mimetics of natural ligands, which are crucial in various disease models. For instance, studies have shown that peptides synthesized using this compound can exhibit significant biological activity, making them potential candidates for drug development .
Biochemical Assays
Enzymatic Activity Studies
this compound is frequently employed in the development of substrates for enzymatic assays. By integrating this tripeptide into substrates for proteases, researchers can investigate enzyme kinetics and assess inhibitor efficacy. This application is critical for screening potential drug candidates and understanding enzyme specificity, which is fundamental in drug discovery .
Protein-Protein Interaction Studies
Molecular Biology Applications
In molecular biology, this compound can be incorporated into peptides that mimic protein binding sites. This facilitates the study of protein-protein interactions, allowing researchers to analyze binding affinities and interaction mechanisms. Insights gained from these studies are essential for drug discovery and elucidating cellular signaling pathways .
Hybrid Hydrogel Formation
Coassembly with Other Peptides
Recent studies have demonstrated that this compound can coassemble with other peptides to form hybrid hydrogels with unique properties. For example, when combined with Fmoc-Phe-Phe, these hybrids exhibit improved mechanical stability and biofunctionality compared to their individual components. Such materials have potential applications in tissue engineering and regenerative medicine due to their enhanced properties .
Case Studies
Wirkmechanismus
Mechanism: The Fmoc group protects the amine group of glycine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amine group can participate in further coupling reactions to form peptide bonds .
Molecular Targets and Pathways: The primary target is the amine group of glycine, which is protected by the Fmoc group. The deprotection process involves the removal of the Fmoc group under basic conditions, exposing the amine group for subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Structural Analogues of Phe
Fmoc-Gly-Phe-OH can be compared to Phe derivatives with modified side chains, which alter physicochemical properties and bioactivity:
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) increase resistance to enzymatic degradation but reduce solubility in aqueous buffers .
- Bulky substituents (e.g., I) may sterically hinder peptide-receptor interactions but improve crystallographic resolution .
Dipeptide Variants
Key Differences :
- Fmoc-Gly-Gly-Phe-OH has an extended backbone, enabling interactions with larger binding pockets in enzymes .
- Fmoc-L-Lys(Boc)-Gly-OH incorporates a cationic lysine residue, improving solubility in polar solvents .
Optimization Insights :
Biologische Aktivität
Fmoc-Gly-Phe-OH (Nα-fluorenylmethoxycarbonyl-glycine-phenylalanine) is a synthetic peptide derivative that has garnered attention in biochemical and pharmaceutical research due to its unique properties and applications. This article delves into its biological activity, synthesis, applications, and relevant case studies.
- Chemical Formula : C26H24N2O5
- Molecular Weight : 440.48 g/mol
- Structure : The compound features a fluoromethoxycarbonyl (Fmoc) protecting group attached to the amino group of glycine, followed by a phenylalanine residue.
Biological Activity
This compound exhibits several biological activities primarily due to its role in peptide synthesis and as a building block for more complex peptides. Its applications are particularly prominent in drug delivery systems, including antibody-drug conjugates (ADCs).
- Peptide Synthesis : this compound is commonly used in solid-phase peptide synthesis (SPPS), where the Fmoc group serves as a protective moiety that can be selectively removed under basic conditions. This allows for the sequential addition of amino acids to form peptides with desired sequences.
- Antibody-Drug Conjugates : In ADCs, this compound acts as a linker that connects cytotoxic drugs to antibodies. The stability of this linker is crucial for ensuring that the drug is released only upon reaching the target cells, thereby minimizing systemic toxicity .
Applications
- Cancer Therapy : this compound is utilized in the development of targeted therapies for various cancers. By attaching cytotoxic agents to antibodies through this linker, researchers can enhance the specificity and efficacy of cancer treatments.
- Hydrogels for Tissue Engineering : Research indicates that Fmoc derivatives can form hydrogels that serve as scaffolds in tissue engineering, promoting cell adhesion and growth. These hydrogels can be tailored with specific bioactive peptides to enhance their functionality .
Study 1: Targeted Drug Delivery
A study explored the efficacy of an ADC utilizing this compound as a linker. The results demonstrated that the conjugate effectively targeted cancer cells expressing specific surface markers. Upon internalization, proteolytic cleavage of the linker released the cytotoxic agent, resulting in significant reduction of tumor growth in vivo.
Study 2: Hydrogel Formation
In another investigation, researchers developed a hydrogel using this compound as part of a multicomponent system. The hydrogel exhibited excellent mechanical properties and biocompatibility, making it suitable for applications in regenerative medicine. The study highlighted how the incorporation of this peptide enhanced cell viability and migration within the hydrogel matrix .
Comparative Analysis with Related Compounds
Compound Name | Structure/Features | Unique Aspects |
---|---|---|
Fmoc-Gly-Gly-Phe-Gly-PAB-OH | Contains additional glycine residues; used in ADCs | Enhanced stability and solubility |
Val-Cit-PAB | Common linker; includes valine and citrulline | Established clinical use |
Glycyl-Citrulline-p-Aminobenzyl | Similar structure; utilizes citrulline | Notable for stability under physiological conditions |
Q & A
Basic Research Questions
Q. How is Fmoc-Gly-Phe-OH synthesized using solid-phase peptide synthesis (SPPS)?
this compound is synthesized via SPPS, where the Fmoc (9-fluorenylmethoxycarbonyl) group protects the amine terminus. The process involves iterative deprotection (using 20% piperidine in DMF), coupling of amino acids with activating agents like HBTU/HOBt, and cleavage from the resin using trifluoroacetic acid (TFA). Final purification is achieved via reverse-phase high-performance liquid chromatography (HPLC) to ≥95% purity .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- HPLC : To assess purity and monitor synthesis progress .
- Mass Spectrometry (MS) : For molecular weight confirmation (theoretical m/z: 501.53) .
- Nuclear Magnetic Resonance (NMR) : To verify structural integrity, particularly the Fmoc group (δ 7.2–7.8 ppm for aromatic protons) .
Q. How should this compound be stored to maintain stability?
Store as a lyophilized powder at -20°C in airtight containers to prevent moisture absorption. For short-term use (1–2 weeks), dissolve in anhydrous DMSO or DMF and store at 4°C . Avoid repeated freeze-thaw cycles to minimize hydrolysis .
Advanced Research Questions
Q. How can researchers optimize coupling efficiency of this compound in SPPS?
Coupling efficiency depends on:
- Activation Reagents : Use HBTU/HOBt with N-methylmorpholine (NMM) for optimal activation.
- Reaction Time : Extend coupling to 2–3 hours for sterically hindered residues.
- Monitoring : Employ the Kaiser test or ninhydrin assay to detect free amines, indicating incomplete coupling. Adjust molar excess (2–4 equivalents) based on residue reactivity .
Q. What strategies mitigate solubility challenges of this compound in aqueous solutions?
- Co-solvent Systems : Use 30% PEG300 + 5% Tween 80 in ddH₂O for in vivo studies .
- Organic Solvents : Pre-dissolve in DMSO (≤5% final concentration) for cell-based assays.
- pH Adjustment : Solubilize in mildly basic buffers (pH 8–9) to deprotonate the carboxylic acid group .
Q. How to address discrepancies in reported stability data of this compound under different conditions?
Contradictions often arise from variations in:
- Storage Conditions : Compare stability at -20°C (powder) vs. -80°C (solution) .
- Analytical Methods : Validate degradation products using tandem MS or 2D NMR to distinguish hydrolysis from oxidation .
Q. What are common side reactions during this compound synthesis and their solutions?
- Incomplete Deprotection : Increase piperidine concentration (25–30%) or reaction time (10–15 minutes) .
- Racemization : Use low-temperature coupling (0–4°C) and minimize base exposure .
- Truncated Sequences : Implement capping steps (e.g., acetic anhydride) after coupling to terminate unreacted chains .
Q. How to design experiments assessing this compound's role in ADC linker stability?
- In Vitro Cleavage Assays : Incubate with cathepsin B (pH 5.0) or serum to measure linker cleavage rates .
- Comparative Studies : Replace Gly-Gly-Phe with non-cleavable linkers (e.g., maleimide) and evaluate cytotoxicity in target vs. non-target cells .
- Pharmacokinetic Analysis : Track ADC stability in plasma via LC-MS/MS to quantify free drug release .
Q. Notes
Eigenschaften
IUPAC Name |
(2S)-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-3-phenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5/c29-24(28-23(25(30)31)14-17-8-2-1-3-9-17)15-27-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,32)(H,28,29)(H,30,31)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFLNNQAFRFTFE-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.